molecular formula C5H11ClN2O B1443240 (R)-3-Aminopiperidin-2-one hydrochloride CAS No. 406216-02-2

(R)-3-Aminopiperidin-2-one hydrochloride

Cat. No. B1443240
CAS RN: 406216-02-2
M. Wt: 150.61 g/mol
InChI Key: NLAYLURYAOXTTE-PGMHMLKASA-N
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Description

Synthesis Analysis

A patent describes a method for preparing “®-3-amino piperidine hydrochloride”. The method involves several steps, including enabling D-mandelic acid and racemic 3-piperidine amide to react in an organic solvent to generate D-mandelic acid organic salt of ®-3-piperidine amide .


Molecular Structure Analysis

The molecular structure analysis of “®-3-Aminopiperidin-2-one hydrochloride” is not explicitly mentioned in the search results .


Chemical Reactions Analysis

The chemical reactions involving “®-3-Aminopiperidin-2-one hydrochloride” are not explicitly mentioned in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of “®-3-Aminopiperidin-2-one hydrochloride” are not explicitly mentioned in the search results .

Scientific Research Applications

Synthesis and Technological Applications

  • (R)-3-Aminopiperidin-2-one hydrochloride can be synthesized from Ethyl nipecotate, through a process involving chiral separation, Boc protection, aminolysis, Hofmann rearrangement, and deprotection into hydrochloride, with an overall yield of 43.1% (Jiang Jie-yin, 2015).

Pharmaceutical Intermediate

  • This compound serves as a key intermediate for various pharmaceuticals like alogliptin, trelagliptin, and linagliptin. It has been successfully resolved from racemic 3-aminopiperidine using enantiomerically pure resolving agents (Yujuan Sun et al., 2021).

Asymmetric Syntheses

  • It is utilized in asymmetric syntheses of 3,4-syn- and 3,4-anti-3-substituted-4-aminopiperidin-2-ones. This methodology was demonstrated in the synthesis of the gastroprokinetic agent (+)-(3S,4R)-cisapride (S. Davies et al., 2012).

Applications in Material Science

  • In material science, this compound is used in the synthesis of [VO3]nn- chain compounds. These compounds display type 1 phase-matching capabilities and exhibit second harmonic generation activities (Matthew D. Smith et al., 2012).

Modular Synthesis Methodology

  • The compound is also significant in the efficient one-pot synthesis of 3-azidopiperidines and 3-aminopiperidines, which are of substantial pharmaceutical and biological relevance (Gerardo X. Ortiz et al., 2014).

Asymmetric Synthesis of Antibacterial Agents

  • It has been used in the asymmetric synthesis of antibacterial agents, demonstrating significant in vivo and in vitro activity (T. Rosen et al., 1988).

Mechanism of Action

The mechanism of action of “®-3-Aminopiperidin-2-one hydrochloride” is not explicitly mentioned in the search results .

Safety and Hazards

The safety and hazards associated with “®-3-Aminopiperidin-2-one hydrochloride” are not explicitly mentioned in the search results .

Future Directions

The future directions of research or applications involving “®-3-Aminopiperidin-2-one hydrochloride” are not explicitly mentioned in the search results .

Relevant Papers The search results did not yield any specific papers directly related to "®-3-Aminopiperidin-2-one hydrochloride" .

properties

IUPAC Name

(3R)-3-aminopiperidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O.ClH/c6-4-2-1-3-7-5(4)8;/h4H,1-3,6H2,(H,7,8);1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAYLURYAOXTTE-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C(=O)NC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679199
Record name (3R)-3-Aminopiperidin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

406216-02-2
Record name (3R)-3-Aminopiperidin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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